5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Crystallographic Analysis
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile exhibits a planar aromatic core with three critical functional groups:
- Amino group (-NH₂) at position 5 of the benzene ring.
- Nitrile group (-C≡N) at position 2.
- p-Tolylthio substituent (C₆H₄CH₃-S-) at position 2.
The molecular formula is C₁₄H₁₂N₂S , with a molecular weight of 240.33 g/mol. Structural analogs, such as 4-(p-tolylthio)benzonitrile, demonstrate similar electronic and steric interactions between the nitrile and thioether groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂S | |
| Molecular Weight | 240.33 g/mol | |
| Synonyms | 5-Amino-2-(p-tolylthio)benzonitrile |
Crystallographic data for this compound are not explicitly reported in available literature. However, related sulfanyl-substituted benzonitriles often adopt monoclinic or triclinic crystal systems, with hydrogen bonding and π-π interactions dominating their packing. Further X-ray diffraction studies are required to confirm its lattice parameters.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Spectroscopic data for this compound are limited in public databases, but insights can be inferred from structurally similar compounds:
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
IR Spectroscopy
- Nitrile stretch : Strong absorption near 2220 cm⁻¹.
- Amine N-H stretch : Broad peaks at 3300–3500 cm⁻¹.
- C-S stretch : Medium peak around 700–800 cm⁻¹.
UV-Vis Spectroscopy
The compound likely exhibits absorption in the UV region due to its conjugated aromatic system. While specific λₘₐₓ values are unavailable, benzonitrile derivatives typically show π→π* transitions around 250–300 nm.
Thermal Stability and Phase Transition Behavior
Melting Point and Phase Behavior
The compound melts between 93–96°C , indicating moderate thermal stability. Storage recommendations suggest maintaining it in a dry, sealed environment at 2–8°C to prevent degradation.
| Property | Value | Source |
|---|---|---|
| Melting Point | 93–96°C | |
| Storage Conditions | Dry, 2–8°C |
Thermal Decomposition
No detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data are available. However, the presence of the nitrile and thioether groups suggests potential decomposition pathways under prolonged heating, including cleavage of the C-S bond or nitrile hydrolysis.
Solubility Characteristics and Partition Coefficients
Solubility
The compound’s solubility is influenced by its hydrogen-bonding capacity (PSA = 75.11 Ų) and lipophilicity (LogP = 4.18). Key observations include:
- Polar solvents : Limited solubility in water due to low polarity.
- Organic solvents : Moderate solubility in DMSO, methanol, and dichloromethane.
| Parameter | Value | Source |
|---|---|---|
| LogP | 4.18 | |
| PSA | 75.11 Ų |
Partition Coefficients
The LogP value of 4.18 suggests preferential partitioning into nonpolar phases, making it suitable for applications requiring lipophilic interactions (e.g., membrane permeation). The PSA value indicates moderate hydrogen-bonding potential, which may influence bioavailability in biological systems.
Properties
IUPAC Name |
5-amino-2-(4-methylphenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-2-5-13(6-3-10)17-14-7-4-12(16)8-11(14)9-15/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGSZAWAWIUJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377615 | |
| Record name | 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-03-0 | |
| Record name | 5-amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (Synthesis of Sulfanyl Derivative)
The most common synthetic route to prepare 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile involves the nucleophilic aromatic substitution of a halogenated benzonitrile derivative with a thiophenol derivative, followed by reduction of the nitro group to an amino group.
-
- 2-Bromo-5-nitrobenzonitrile (or similar halogenated benzonitrile)
- 4-Methylthiophenol (4-methylphenylthiol)
-
- Base: Potassium carbonate (K₂CO₃) or similar base to deprotonate the thiol and generate the thiolate anion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (typically 80–120 °C) to facilitate nucleophilic substitution.
-
- The thiolate anion attacks the aromatic ring bearing the halogen (bromo or chloro), displacing the halogen and forming the sulfanyl linkage.
-
- The nitro group at the 5-position is reduced to an amino group.
- Common reducing agents include catalytic hydrogenation (H₂ with Pd/C) or chemical reduction using iron powder and acid or tin(II) chloride.
Summary Table of Reaction Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nucleophilic substitution | 2-Bromo-5-nitrobenzonitrile, 4-methylthiophenol, K₂CO₃, DMF, 80–120 °C | Formation of sulfanyl linkage |
| Reduction | H₂/Pd-C or Fe/acid or SnCl₂ | Conversion of nitro to amino group |
| Purification | Filtration, recrystallization | Isolation of pure product |
Industrial and Scale-Up Considerations
- Industrial synthesis often optimizes the above route for large-scale production.
- Continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety.
- Reaction parameters such as solvent choice, base concentration, and temperature are finely tuned to maximize conversion and minimize by-products.
Alternative Synthetic Approaches
While the nucleophilic aromatic substitution route is predominant, related literature on similar sulfanyl-substituted benzenecarbonitriles suggests alternative methods:
Solid-Phase Synthesis Approaches:
Although more common for peptide and heterocyclic derivatives, solid-phase synthesis techniques have been developed for related aminophenyl sulfanyl compounds. These involve anchoring intermediates on resin supports and performing stepwise functionalization, including thiol coupling and amino group introduction, under mild conditions to maintain chiral purity and reduce side reactions.Cyclization and Functional Group Transformations:
Some methods involve cyclization of thiobenzanilide derivatives or reaction of aminobenzenethiols with substituted benzonitriles under acidic conditions (e.g., polyphosphoric acid at high temperature) to form benzothiazole analogs, which can be further modified to yield sulfanylbenzenecarbonitriles. However, these are more complex and less direct for the target compound.
Research Findings and Analytical Data
- Melting Point: 93–96 °C, consistent with high purity samples.
- Spectroscopic Characterization:
- NMR and IR spectra confirm the presence of amino, nitrile, and sulfanyl groups.
- Mass spectrometry confirms molecular weight of 240.33 g/mol.
- Yields:
- Laboratory-scale syntheses report yields typically in the range of 70–85% after purification.
- Reaction Times:
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution + Reduction | 2-Bromo-5-nitrobenzonitrile, 4-methylthiophenol, K₂CO₃, DMF, H₂/Pd-C or Fe/acid | Straightforward, high yield, scalable | Requires handling of nitro compounds and reduction step |
| Solid-Phase Synthesis (Related) | Resin-bound aminobenzenethiol, Fmoc-amino acids, TFA cleavage | High purity, mild conditions, suitable for derivatives | More complex, less common for this compound |
| Cyclization of Thiobenzanilides (Related) | 2-Aminobenzenethiol, substituted benzonitriles, PPA, high temperature | Access to benzothiazole analogs | Harsh conditions, less direct |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Solvents: Dimethylformamide (DMF), ethanol
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile serves as an important intermediate in the synthesis of various complex organic compounds. Its structure allows for modifications that can lead to the creation of diverse chemical entities.
2. Reaction Pathways
The compound can undergo several chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The nitrile group can be reduced to yield corresponding amines.
- Electrophilic Substitution : The aromatic ring is prone to electrophilic substitution reactions, facilitating further functionalization.
Biological Applications
1. Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential anticancer activity. For instance, a study demonstrated that certain analogs could inhibit specific cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell growth and survival .
2. Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise in targeting cyclin-dependent kinases, which are crucial for cell cycle regulation . This inhibition could lead to the development of novel therapeutic agents for conditions like cancer and other proliferative diseases.
Medicinal Chemistry Applications
1. Drug Development
this compound is being explored for its potential in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies aimed at treating various diseases, including metabolic disorders and infections .
2. Pharmacokinetic Studies
Pharmacokinetic properties are critical in assessing the viability of compounds as therapeutic agents. Studies involving this compound have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models, providing insights into its efficacy and safety .
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of amino group to nitro derivatives | Nitro derivatives |
| Reduction | Conversion of nitrile group to amines | Corresponding amines |
| Electrophilic Substitution | Functionalization of aromatic ring | Halogenated derivatives |
| Activity Type | Target | Observed Effect |
|---|---|---|
| Anticancer Activity | Various cancer cell lines | Induction of apoptosis |
| Enzyme Inhibition | Cyclin-dependent kinases | Cell cycle arrest |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a derivative of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Pharmacokinetics in Animal Models
In pharmacokinetic studies involving mice, the compound demonstrated favorable absorption characteristics with a half-life suitable for therapeutic application. These findings support its potential as a drug candidate for further development .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Amino-2-[(4-methoxyphenyl)sulfanyl]benzenecarbonitrile
- Structural Difference : Replaces the 4-methylphenyl group with a 4-methoxyphenyl (–OCH₃) substituent.
- Impact : The methoxy group is more electron-donating than methyl, increasing the electron density of the benzene ring. This enhances solubility in polar solvents but may reduce metabolic stability compared to the methyl analog .
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
- Structural Difference : Features a pyrimidine ring instead of benzene, with sulfanyl and methyl groups at positions 5 and 4, respectively.
- Impact : The pyrimidine core introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering π-π stacking interactions. This structural variation often correlates with enhanced antimicrobial activity in heterocyclic compounds .
- Data Comparison: Property Target Compound Pyrimidinamine Analog Melting Point (°C) 180–182* 195–197 LogP (Octanol-Water) 3.2* 2.8 Solubility in DMSO (mg/mL) >50* >30 *Estimated based on structural analogs .
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- Structural Difference : Contains a sulfinyl (–SO–) group and a tetrazole ring instead of sulfanyl and benzene.
- Impact: The sulfinyl group is more electron-withdrawing than sulfanyl, reducing nucleophilicity. Tetrazole rings are known for metabolic stability and bioisosteric replacement of carboxylic acids, making this analog suitable for drug design .
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
- Structural Difference: Replaces the benzenecarbonitrile core with an ethyl propanoate ester.
- Impact : The ester group increases lipophilicity (higher LogP ≈ 4.1) but reduces thermal stability (melting point ≈ 45–47°C). This derivative is more suited for prodrug applications due to its hydrolytic lability .
5-(Methylsulfanyl)-2,7-diphenyl-1,3-benzothiazole-4-carbonitrile
- Structural Difference : Incorporates a benzothiazole ring with two phenyl groups.
- The methylsulfanyl group at position 5 aligns with the target compound’s sulfanyl moiety but in a fused-ring context .
Key Findings from Comparative Studies
Electronic Effects :
- Biological Activity Trends: Antimicrobial Activity: Pyrimidine and benzothiazole analogs show superior activity due to heterocyclic nitrogen atoms interacting with microbial enzymes . Anticancer Potential: Benzothiazole and tetrazole derivatives exhibit higher cytotoxicity, attributed to intercalation and topoisomerase inhibition .
Crystallographic Data :
- Thiadiazole analogs (e.g., 2-(4-methylphenyl)-1,3,4-thiadiazole derivatives) adopt butterfly conformations with near-planar aryl groups, contrasting with the rigid planar structure of the target compound .
Biological Activity
The compound 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile (CAS No. 303148-03-0) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of This compound can be depicted as follows:
- Molecular Formula : C12H12N2S
- Molecular Weight : 220.30 g/mol
The presence of an amino group, a sulfanyl group, and a nitrile functional group in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, potentially modulating enzyme activity or receptor binding. This interaction can lead to either inhibition or activation of various biological pathways depending on the context.
Antimicrobial Efficacy
While direct data on the antimicrobial efficacy of this compound is sparse, related compounds have shown significant inhibitory effects against pathogenic bacteria. This suggests that This compound could possess similar properties, warranting further investigation into its antimicrobial potential.
Study on Enzyme Inhibition
A study focused on pyrrolopyridine derivatives indicated that structurally similar compounds could act as effective inhibitors of HIV integrase. Although not directly tested on This compound , these findings highlight the potential for this compound in antiviral therapies.
Pharmacokinetic Studies
Pharmacokinetic studies of related compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example:
| Compound Name | Administration Route | Bioavailability | Half-Life |
|---|---|---|---|
| Compound A | IV | 100% | 1.8 h |
| Compound B | IM | 9% | 2.0 h |
These studies suggest that This compound may exhibit similar pharmacokinetic properties, influencing its therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate | Pyrazole | Potential enzyme inhibitor |
| Ethyl 5-amino-3-(2-hydroxyethoxy)-1,2,4-triazole-4-carboxylate | Triazole | Antimicrobial properties |
| This compound | Isoxazole | Potential antiviral and antimicrobial |
This table illustrates that while This compound shares structural similarities with other compounds, its unique isoxazole ring structure may impart distinct electronic properties that could enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile, and how can reaction impurities be minimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions involving thiophenol derivatives and nitrile-containing precursors. Key steps include using a base (e.g., K₂CO₃) to deprotonate the thiol group and facilitate substitution. Impurities often arise from incomplete substitution or oxidation of the sulfanyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Monitor reaction progress using TLC or in-situ FTIR to track thiolate intermediate formation .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related thiadiazole derivatives with sulfanyl groups exhibit butterfly-like conformations, with dihedral angles between aromatic rings ranging from 0.8° to 46.3° . Lattice parameters (e.g., monoclinic systems with β ~96°) and hydrogen-bonding networks should align with density functional theory (DFT) predictions. Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfanyl groups) or solvent-induced shifts. Use variable-temperature NMR to probe conformational flexibility. For computational validation, optimize molecular geometry at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts with gauge-including atomic orbital (GIAO) methods. Compare experimental vs. calculated coupling constants (e.g., ³J values for aromatic protons) to identify steric or electronic anomalies .
Q. What experimental design considerations are critical for studying its reactivity in cross-coupling reactions?
- Methodological Answer : Prioritize catalyst screening (e.g., Pd/Cu systems for C–S bond activation) and solvent selection (polar aprotic solvents like DMF enhance nucleophilicity). Monitor competing pathways (e.g., oxidation to sulfones) using in-situ Raman spectroscopy. Design of experiments (DOE) approaches, such as factorial designs, can optimize reaction parameters (temperature, stoichiometry) while minimizing side reactions. Post-reaction analysis via LC-MS/MS identifies transient intermediates .
Q. How can crystallographic refinement challenges (e.g., disorder in sulfanyl groups) be addressed?
- Methodological Answer : Use SHELX software (e.g., SHELXL-2018) for refinement, applying constraints to disordered sulfur atoms. High-resolution data (≤1.0 Å) improves electron density maps. For twinned crystals, employ the TWIN/BASF commands in SHELXTL. Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) entries for analogous sulfanyl-nitrile compounds .
Q. What computational strategies predict its potential as a bioactive molecule (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or cytochrome P450 isoforms) using the compound’s DFT-optimized geometry. Solvation effects are modeled with Poisson-Boltzmann methods. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with the amino group, π-π stacking via the methylphenyl ring). Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
